molecular formula C11H10F2O2 B13564957 Methyl 3-(3-(difluoromethyl)phenyl)acrylate

Methyl 3-(3-(difluoromethyl)phenyl)acrylate

Cat. No.: B13564957
M. Wt: 212.19 g/mol
InChI Key: HIXSPVUOVNBIGS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-(difluoromethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(difluoromethyl)phenyl)acrylate typically involves the reaction of a difluoromethyl-substituted phenyl compound with an acrylate precursor. One common method includes the use of Deoxofluor® in toluene as a reagent to introduce the difluoromethyl group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(difluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the acrylate moiety or the phenyl ring.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(3-(difluoromethyl)phenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-(3-(difluoromethyl)phenyl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes . This can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-(difluoromethyl)phenyl)acrylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced stability and lipophilicity compared to similar compounds.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

methyl (E)-3-[3-(difluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H10F2O2/c1-15-10(14)6-5-8-3-2-4-9(7-8)11(12)13/h2-7,11H,1H3/b6-5+

InChI Key

HIXSPVUOVNBIGS-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(F)F

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.